Psi-cytidine - 39030-19-8

Psi-cytidine

Catalog Number: EVT-1540497
CAS Number: 39030-19-8
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Psi-cytidine is classified under modified nucleosides and can be naturally found in various types of RNA. It is synthesized endogenously in cells through the action of specific enzymes known as pseudouridine synthases, which catalyze the conversion of cytidine to pseudouridine. This modification is prevalent in tRNA, where it enhances stability against hydrolysis and contributes to proper folding and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of Psi-cytidine can be achieved through several methods, including enzymatic and chemical approaches.

  1. Enzymatic Synthesis:
    • Pseudouridine synthases facilitate the conversion of cytidine to Psi-cytidine by catalyzing the isomerization reaction. This method is efficient and produces the natural form without significant byproducts.
  2. Chemical Synthesis:
    • A common approach involves protecting groups on the nucleoside backbone followed by specific reactions that introduce the pseudouridine modification. For instance, starting from cytidine, selective methylation at position N3 can yield intermediates that are further processed to obtain Psi-cytidine. The use of phosphoramidites in solid-phase synthesis allows for high yields and purity in producing modified nucleotides for RNA synthesis .
Molecular Structure Analysis

Structure and Data

Psi-cytidine has a unique molecular structure characterized by its ribose sugar linked to a modified uracil base. The key structural features include:

  • Molecular Formula: C₁₁H₁₄N₂O₅
  • Molecular Weight: Approximately 244.25 g/mol
  • Structural Representation: The carbon-carbon bond between C1' of ribose and C5 of uracil distinguishes it from standard cytidine.

The structural modification affects hydrogen bonding patterns, influencing how Psi-cytidine interacts with other nucleotides during RNA synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Psi-cytidine participates in various chemical reactions relevant to its role in RNA:

  1. Phosphorylation:
    • Psi-cytidine can be phosphorylated at the 5' position to form Psi-cytidine triphosphate, which is a substrate for RNA polymerases during transcription.
  2. Coupling Reactions:
    • In solid-phase synthesis, Psi-cytidine phosphoramidites are used for coupling with other nucleotide building blocks to create modified RNA sequences with enhanced stability or specific functionalities.
  3. Deprotection Steps:
    • During synthesis, protecting groups must be removed selectively to yield active nucleotide forms without compromising the integrity of Psi-cytidine.
Mechanism of Action

Process and Data

The mechanism by which Psi-cytidine functions primarily involves its incorporation into RNA molecules:

  • Stabilization: The presence of Psi-cytidine in RNA enhances structural stability due to its unique hydrogen bonding capabilities, which facilitate proper folding.
  • Functionality: In tRNA, Psi-cytidine contributes to accurate codon-anticodon pairing during translation, thereby enhancing protein synthesis efficiency.

Studies have shown that Psi-modifications can significantly affect the kinetics of RNA interactions with proteins and other nucleic acids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Psi-cytidine exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Melting Point: Typically ranges around 220°C (decomposes).
  • Stability: More stable than regular cytidine against hydrolysis due to structural modifications.

Spectroscopic analyses (NMR, UV-Vis) confirm its identity and purity post-synthesis, ensuring that it meets required standards for biochemical applications .

Applications

Scientific Uses

Psi-cytidine has numerous applications in scientific research:

  1. RNA Synthesis: It is widely used in synthesizing modified RNAs for therapeutic applications, including mRNA vaccines.
  2. Aptamer Development: Pseudouridine modifications enhance aptamer stability during selection processes like SELEX (Systematic Evolution of Ligands by EXponential enrichment).
  3. Biochemical Studies: Researchers utilize Psi-cytidine to study RNA structure-function relationships due to its unique properties that affect binding interactions with proteins.
Introduction to Cytidine Analogs in Epigenetic Research

Historical Context of Cytidine Derivatives in Molecular Biology

The exploration of cytidine analogs represents a pivotal chapter in molecular biology and pharmacology, beginning in the mid-20th century. Early research focused on understanding the metabolic pathways of nucleosides, particularly the enzymatic modification of cytidine. A landmark discovery was the identification of cytidine deaminase (CDA/CDD) in the 1960s, an enzyme catalyzing the deamination of cytidine to uridine. This enzyme was soon recognized for its role in drug metabolism, particularly in the inactivation of antileukemic agents like cytarabine (ara-C). Studies revealed that elevated CDA levels in acute myeloid leukemia (AML) blasts conferred therapeutic resistance, highlighting the enzyme's clinical significance [1].

Concurrently, the first synthetic cytidine analogs emerged as tools to probe nucleic acid biochemistry. 5-Azacytidine (azacitidine), synthesized in 1964, became a cornerstone compound when its DNA demethylating activity was uncovered in the 1980s. This discovery catalyzed the "epigenetic renaissance," establishing chemical modifiers of DNA methylation as essential research tools and therapeutic agents. Zebularine, a naturally occurring cytidine analog identified later, offered enhanced stability and became widely adopted for in planta epigenetic studies due to its ability to induce demethylation without cytotoxicity at low doses [7]. These analogs collectively enabled foundational insights into epigenetic regulation, demonstrating that DNA methylation was not a static mark but dynamically reversible through chemical intervention.

Table 1: Key Historical Developments in Cytidine Analog Research

YearAnalog/DiscoveryBiological SignificanceResearch Impact
19645-Azacitidine synthesizedFirst DNA demethylating agent discoveredLaunched epigenetic pharmacology field
1971CDA in drug resistanceElevated CDA in AML blasts causes ara-C resistanceRevealed enzymatic basis of chemotherapy resistance
1980sDNA demethylation mechanismAzacitidine incorporated into DNA, traps methyltransferasesEstablished epigenetic reprogramming concept
2000sZebularine characterizationStable, orally bioavailable demethylating agentEnabled prolonged in vivo epigenetic studies

Classification and Structural Diversity of Cytidine Analogs

Cytidine analogs comprise a structurally diverse class of molecules designed through targeted modifications of the canonical nucleoside's three domains: the cytosine base, ribose sugar, or both. Classification follows these core modifications:

  • Nucleoside Modifications: Alterations to the ribose moiety include sugar ring conformation changes or replacement with alternative scaffolds. Ψ-cytidine exemplifies this category, featuring an unusual C-glycosidic linkage where the cytosine base connects to the ribose via a C-C bond instead of the standard C-N bond. This structure confers metabolic stability against nucleoside phosphorylases and deaminases. The synthesis of ψ-cytidine begins with ψ-uridine, proceeding through selective 5′-tosylation, 2′,3′-carbonate formation, and 4,5′-anhydronucleoside intermediates before ammonolysis yields the target compound [4].

  • Base-Modified Analogs: These retain the ribose unit but feature chemically altered cytosine rings. Subcategories include:

  • Halogenated derivatives (e.g., 5-fluoro-2′-deoxycytidine)
  • Methylation mimics (e.g., 5-methylcytidine, m⁵C)
  • Ring-substituted analogs (e.g., zebularine, featuring a 2-pyrimidinone ring lacking the 4-amino group)Zebularine’s structure is particularly notable as it acts as a transition-state analog inhibitor of cytidine deaminase and DNA methyltransferases [2].

  • Functionalized Derivatives: Bifunctional analogs incorporate chemical handles for conjugation or immobilization. A representative example features a hexaethylene glycol tether at the 5′-OH and a biotin moiety at the N4-position, enabling RNA conjugation and streptavidin-based immobilization for in vitro selection studies. Such constructs facilitate the exploration of RNA-modifying enzymes and ribozymes [10].

Table 2: Structural and Functional Classification of Key Cytidine Analogs

Analog TypeRepresentative CompoundsCore Structural ModificationPrimary Research Application
Nucleoside-modifiedΨ-CytidineC-glycosidic linkage (C1′-C4 bond)Metabolic stability studies
2′-Deoxycytidine2′-H instead of 2′-OHDNA polymerization studies
Base-modified5-AzacitidineN5 replaces C5 in pyrimidine ringDNA methyltransferase inhibition
ZebularineC2 carbonyl, no C4 amino groupChronic demethylation studies
5-Methylcytidine (m⁵C)Methyl group at C5Epigenetic mark analysis
BifunctionalBiotinyl-cytidine derivativesBiotin at base, linker at sugarRibozyme selection & enzyme immobilization

Ψ-Cytidine: Discovery and Early Applications in Epigenetic Studies

Ψ-Cytidine (5-(β-D-ribofuranosyl)cytosine) was first synthesized in 1984 via a seven-step route from ψ-uridine. The synthetic strategy exploited the differential reactivity of the nucleoside’s hydroxyl groups [4]:

  • Isopropylidene protection of ψ-uridine (85% yield)
  • 5′-Tosylation to activate the primary alcohol
  • Acetal deprotection under mild acidic conditions
  • Cyclic carbonate formation using 1,1′-carbonyldiimidazole
  • Intramolecular cyclization with DBU to form 4,5′-anhydro-2′,3′-O-carbonyl-ψ-uridine
  • Decarbonylation in aqueous pyridine
  • Ammonolysis of the 4,5′-anhydro intermediate to install the cytosine amino group

Early biochemical studies revealed ψ-cytidine’s unique mechanism of epigenetic modulation. Unlike azacitidine, which covalently traps DNA methyltransferases (DNMTs) via irreversible bond formation after incorporation into DNA, ψ-cytidine operates primarily through competitive inhibition. Its C-glycosidic bond confers exceptional resistance to enzymatic deamination by cytidine deaminase, allowing sustained intracellular concentrations. In plant epigenetic studies, ψ-cytidine effectively reduced global DNA methylation by inhibiting maintenance methyltransferase MET1 activity. This resulted in transposable element reactivation, altered developmental phenotypes, and suppression of hybridization barriers in polyploid species [7].

A key discovery was ψ-cytidine’s role in inducing stable DNA-protein crosslinks (DPCs). When incorporated into DNA, it forms irreversible complexes with MET1, distinct from azacitidine’s mechanism. These DPCs block DNA replication forks, triggering DNA damage responses alongside epigenetic effects. This dual activity established ψ-cytidine as a unique probe for dissecting crosstalk between epigenetic regulation and genome stability pathways [7].

Table 3: Comparative Mechanism of Cytidine Analogs in Epigenetic Modulation

Mechanistic AttributeΨ-Cytidine5-AzacitidineZebularine
Primary TargetMET1 (maintenance methyltransferase)DNMT1/DNMT3 (methyltransferases)CDA & methyltransferases
Incorporation RequiredYesYesYes
Inhibition MechanismCompetitive inhibition & DPC formationCovalent trappingTransition-state analog inhibition
Metabolic StabilityHigh (C-glycosidic bond)ModerateHigh
Key Epigenetic EffectPassive demethylation during replicationGlobal demethylationSustained demethylation
Secondary EffectsDNA damage responsesCellular toxicity at high dosesMinimal cytotoxicity

The structural stability and targeted epigenetic effects of ψ-cytidine continue to inspire novel applications. Recent studies exploit its conjugation chemistry to develop bifunctional probes for identifying methylation-sensitive protein interactomes. These advances underscore ψ-cytidine’s transition from a synthetic curiosity to a precision tool in epigenetic engineering [10].

Properties

CAS Number

39030-19-8

Product Name

Psi-cytidine

IUPAC Name

6-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-8-3(1-11-9(16)12-8)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1

InChI Key

DZHQWVMWRUHHFF-GBNDHIKLSA-N

SMILES

C1=NC(=O)NC(=C1C2C(C(C(O2)CO)O)O)N

Synonyms

5-(beta-D-ribufuranosyl)cytosine
psi-cytidine

Canonical SMILES

C1=NC(=O)NC(=C1C2C(C(C(O2)CO)O)O)N

Isomeric SMILES

C1=NC(=O)NC(=C1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

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